molecular formula C14H19NO4 B13578409 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid

5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid

Cat. No.: B13578409
M. Wt: 265.30 g/mol
InChI Key: OUPKPQNWJFQMCP-UHFFFAOYSA-N
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Description

5-((Tert-Butoxycarbonyl)Amino)-2,3-Dimethylbenzoic Acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and methyl substituents at positions 2 and 2. This compound is a critical intermediate in organic synthesis, particularly for drug discovery, where Boc groups serve as temporary protective agents for amines during multi-step reactions.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-8-6-10(7-11(9(8)2)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)

InChI Key

OUPKPQNWJFQMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The standard synthetic approach to 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid involves the protection of the amino group of 3,5-dimethyl anthranilic acid (2-amino-3,5-dimethylbenzoic acid) using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically proceeds as follows:

  • Starting material: 3,5-dimethyl anthranilic acid
  • Protecting reagent: Di-tert-butyl dicarbonate (Boc2O)
  • Base: Usually an organic base such as triethylamine or inorganic bases like sodium carbonate
  • Solvent: Commonly dichloromethane (DCM), tetrahydrofuran (THF), or ethanol
  • Temperature: Ambient to slightly elevated temperatures (0–25 °C)
  • Reaction time: Several hours until completion monitored by TLC or HPLC

This reaction selectively converts the free amino group into its Boc-protected form, yielding the desired 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid with good yields.

Industrial and Flow Chemistry Methods

Recent advances in industrial synthesis have applied flow microreactor systems to Boc protection reactions to improve efficiency and sustainability. Flow chemistry allows precise control over reaction parameters such as temperature, mixing, and reaction time, leading to enhanced reproducibility and scalability.

  • Advantages:
    • Reduced reaction times
    • Improved yields and purity
    • Safer handling of reagents
    • Easier scale-up

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Boc Protection 3,5-dimethyl anthranilic acid + Boc2O + base (TEA or Na2CO3) in DCM or THF, 0–25 °C, 2–6 h 75–90% Typical batch synthesis
Hydrolysis (Deprotection) TFA/DCM, room temperature, 1–2 h Quantitative Used to remove Boc protecting group
Industrial Hydrolysis LiOH in ethanol/water, 35–80 °C, 1 h 70–80% Used for ester hydrolysis in related compounds

Mechanistic and Analytical Considerations

  • The Boc protection proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage.
  • The reaction is base-catalyzed to neutralize the acidic by-products and drive the reaction forward.
  • Purity and completion are monitored by chromatographic methods (HPLC, TLC) and spectroscopic methods (NMR, IR).

Research Findings and Literature Insights

  • Patent WO2017191650A1 describes improved processes for Boc-protected amino acids, emphasizing the use of sodium carbonate as a base and tetrahydrofuran as a solvent to optimize yields and purity.
  • The use of potassium phosphate buffers to maintain pH between 7 and 9 during Boc protection prevents racemization and side reactions, as noted in patent WO2019197274A1.
  • Industrial processes often employ lithium hydroxide in ethanol-water mixtures for hydrolysis steps, achieving yields around 79–80% with high purity (above 99%) confirmed by HPLC analysis.
  • Flow chemistry adaptations have been reported to enhance the reproducibility and scalability of Boc protection reactions, although specific data on this compound remain limited.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Boc Protection (Batch) Boc2O, Na2CO3 or TEA, DCM/THF, 0–25 °C 75–90 Standard laboratory synthesis
Boc Protection (Flow Reactor) Boc2O, base, controlled temp & flow rates Not specified Enhanced efficiency & scalability
Hydrolysis (Deprotection) TFA/DCM or HCl/MeOH, RT Quantitative Removes Boc group
Ester Hydrolysis (Related) LiOH in EtOH/H2O, 35–80 °C 70–80 Used in industrial scale synthesis

Mechanism of Action

The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other Boc-protected benzoic acid derivatives with variations in substituent positions and functional groups (Table 1).

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-((Tert-Butoxycarbonyl)Amino)-2,3-Dimethylbenzoic Acid Boc-amino (5), methyl (2,3) C₁₄H₁₉NO₄ High lipophilicity, steric bulk N/A
5-((Tert-Butoxycarbonyl)Amino)-2-Hydroxybenzoic Acid Boc-amino (5), hydroxyl (2) C₁₂H₁₅NO₅ Enhanced hydrogen bonding
3-[(tert-Butoxycarbonyl)Amino]-5-Hydroxybenzoic Acid Boc-amino (3), hydroxyl (5) C₁₂H₁₅NO₅ Altered electronic distribution
5-((Tert-Butoxycarbonyl)Amino)-2-Methoxybenzoic Acid Boc-amino (5), methoxy (2) C₁₃H₁₇NO₅ Moderate lipophilicity
5-({11-[(Tert-Butoxycarbonyl)Amino]Undecanoyl}Amino)-2-Hydroxy-3-Sulfobenzoic Acid Boc-amino-undecanoyl chain (5), hydroxyl (2), sulfonic acid (3) C₂₃H₃₅N₂O₈S High solubility, bulky sidechain

Physicochemical Properties

  • Lipophilicity : The 2,3-dimethyl substitution in the target compound increases lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 2-hydroxy or 2-methoxy derivatives) .
  • Solubility : The sulfobenzoic acid analog () exhibits superior aqueous solubility due to its sulfonic acid group, whereas the dimethyl derivative is likely less soluble in polar solvents .
  • Melting Points: The 3-Boc-amino-5-hydroxybenzoic acid analog () has a melting point of 150–151°C, while the dimethyl analog’s mp is unreported but expected to be lower due to reduced hydrogen bonding .

Key Research Findings

  • Boc Deprotection : Analogous compounds (e.g., ) undergo Boc removal using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding free amines with >97% purity .
  • Yield Optimization : Multi-step syntheses of analogs (e.g., sulfobenzoic acid derivative) achieve ~60% yields, suggesting room for improvement in the target compound’s synthesis .

Biological Activity

5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid, also known by its CAS number 1343603-36-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • IUPAC Name : 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid
  • CAS Number : 1343603-36-0

The biological activity of 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is primarily linked to its interactions with various biological targets. It has been studied for its role in modulating enzyme activity and receptor signaling pathways.

  • Enzyme Inhibition : Research indicates that compounds with a similar structure can inhibit certain proteases and enzymes involved in inflammatory pathways. This suggests that 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid may exhibit anti-inflammatory properties by acting as a protease inhibitor.
  • Receptor Modulation : The compound might interact with G-protein coupled receptors (GPCRs), which are crucial in various physiological processes, including pain signaling and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of inflammatory cytokine release
Analgesic potentialReduction in pain response in animal models
Enzyme inhibitionInhibition of specific proteases

Case Studies

  • Anti-inflammatory Effects : A study investigated the compound's ability to reduce inflammation in a mouse model of colitis. The results demonstrated a significant decrease in inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory bowel diseases (IBD) .
  • Pain Modulation : In another study focused on chronic pain models, administration of 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid resulted in decreased hyperalgesia and allodynia, indicating its potential use in managing chronic pain conditions .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cellular Uptake and Trafficking : Studies using confocal microscopy have shown that the compound is effectively taken up by cells, where it may exert its effects on intracellular signaling pathways .
  • Protease Activity Modulation : The compound has been shown to modulate the activity of serine proteases involved in inflammatory responses, further supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by functionalization of the benzoic acid moiety. Key steps include:

  • Selective Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C to protect the amine group .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor melting points (e.g., 150–151°C for related Boc-protected analogs) to confirm crystallinity .
  • Yield Optimization : Adjust stoichiometry of Boc anhydride (1.2–1.5 equivalents) and reaction time (4–12 hours) based on TLC monitoring .

Q. What spectroscopic techniques are most effective for characterizing 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm Boc group integrity (e.g., tert-butyl peak at δ ~1.3 ppm in 1H^1H-NMR) and aromatic substitution patterns .
  • FT-IR : Identify carbonyl stretches (Boc carbamate: ~1700 cm1^{-1}; carboxylic acid: ~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., theoretical [M+H]+^+ for C14_{14}H19_{19}NO4_4: 266.13) .

Q. How should researchers handle discrepancies in melting point data for this compound across literature sources?

  • Methodological Answer :

  • Reproducibility Checks : Recrystallize the compound using standardized solvents (e.g., ethanol/water) and heating/cooling rates.
  • Purity Assessment : Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
  • Documentation : Report detailed experimental conditions (e.g., ramp rate: 1°C/min) to enable direct comparison .

Advanced Research Questions

Q. What strategies can resolve conflicting reactivity data during Boc deprotection of 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid?

  • Methodological Answer :

  • Acid Selection : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for mild deprotection. For acid-sensitive substrates, employ HCl in dioxane (4 M, 0°C) .
  • Kinetic Analysis : Monitor reaction progress via 1H^1H-NMR to detect intermediate species and adjust reaction time (30 min–2 hours) .
  • Side Reaction Mitigation : Add scavengers like triisopropylsilane (TIS) to minimize carbocation side reactions during Boc removal .

Q. How can computational modeling predict the environmental stability of 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid in aqueous systems?

  • Methodological Answer :

  • DFT Calculations : Model hydrolysis pathways using Gaussian or ORCA software. Focus on the Boc group’s susceptibility to nucleophilic attack by water .
  • pKa Estimation : Use COSMO-RS to predict carboxylic acid dissociation (experimental pKa ~2.5–3.5) and its impact on solubility .
  • Environmental Fate Studies : Simulate degradation products (e.g., 2,3-dimethylbenzoic acid) via QSAR models and validate with LC-MS .

Q. What experimental designs are optimal for studying this compound’s role in polymer or liquid crystal synthesis?

  • Methodological Answer :

  • Monomer Functionalization : Couple the carboxylic acid group with diols/diamines via EDC/NHS catalysis to form polyesters or polyamides .
  • Self-Assembly Studies : Use polarized optical microscopy (POM) and XRD to analyze mesophase behavior in liquid crystals. Vary alkyl chain lengths in co-monomers to tune thermal stability .
  • Mechanical Testing : For polymers, perform DSC (Tg analysis) and tensile strength measurements to correlate structure with material properties .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for 5-((tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, THF, and ethyl acetate using UV-Vis spectroscopy (λ = 270 nm) .
  • pH-Dependent Solubility : Adjust solution pH (2–8) to exploit the carboxylic acid’s ionization state. Lower pH increases solubility in organic solvents .
  • Crystallography : Perform single-crystal X-ray diffraction to identify intermolecular H-bonding patterns that influence solubility .

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